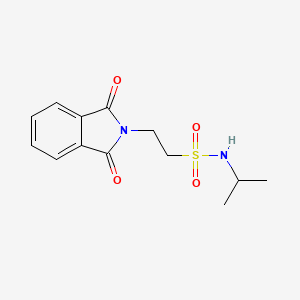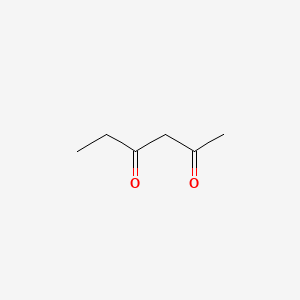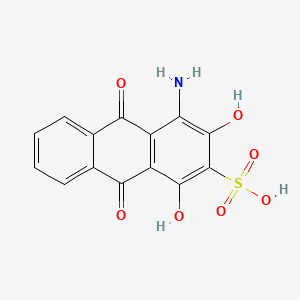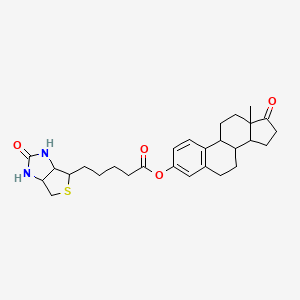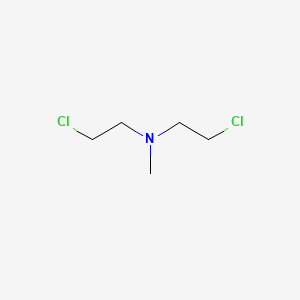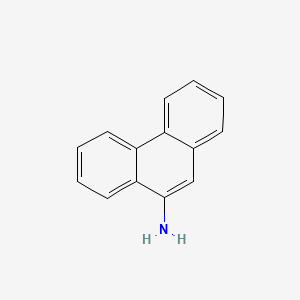
3-Nitropyrrole
概要
説明
3-Nitropyrrole is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with a nitro group at the third position
作用機序
Target of Action
3-Nitropyrrole has been assessed as a universal base in primers for dideoxy DNA sequencing and in the polymerase chain reaction (PCR) . It interacts with the canonical nucleobases, which are the primary targets of this compound .
Mode of Action
The interaction of this compound with its targets involves stacking energies between the compound and the canonical nucleobases . The detailed analysis of the energy profiles revealed the importance of the London dispersion energy to stabilize the stacked dimers and electrostatic interactions to determine the orientation of this compound to the nucleobases in the dimers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA sequencing and PCR . The introduction of more than one this compound residue at dispersed positions into primers significantly reduces their efficiency in PCR and sequencing reactions .
Pharmacokinetics
Its use in pcr and dna sequencing suggests that it may have unique adme properties that allow it to interact effectively with nucleobases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a universal base in primers for dideoxy DNA sequencing and PCR . Its interaction with nucleobases can significantly affect the efficiency of these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound in PCR and sequencing reactions can be affected by the positions of the this compound residues in the primers .
生化学分析
Biochemical Properties
3-Nitropyrrole plays a significant role in biochemical reactions, particularly in the context of DNA sequencing and PCR. It interacts with various enzymes and proteins, including DNA polymerases and ligases. The nitro group in this compound enhances stacking interactions with nucleobases, thereby stabilizing DNA duplexes. This interaction is crucial for its function as a universal base analogue, allowing it to pair with natural DNA bases with minimal discrimination .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the efficiency of PCR and DNA sequencing reactions when incorporated into primers. The presence of this compound in primers can lead to reduced efficiency in PCR and sequencing reactions if multiple residues are introduced . This indicates its potential impact on cellular processes involving DNA replication and repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with DNA and enzymes involved in DNA synthesis. The nitro group enhances the stacking interactions with nucleobases, which stabilizes the DNA duplex. This stabilization is essential for its role as a universal base analogue. Additionally, this compound may influence enzyme activity by altering the binding affinity of DNA polymerases and ligases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The nitro group in this compound plays a crucial role in its metabolic activity, influencing the compound’s interactions with nucleobases and enzymes. These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties, including the nitro group. The compound’s distribution within cells can affect its activity and function, particularly in the context of DNA synthesis and repair .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell. For example, its role as a universal base analogue in DNA synthesis may be affected by its presence in the nucleus or other subcellular compartments involved in DNA replication and repair .
準備方法
Synthetic Routes and Reaction Conditions: 3-Nitropyrrole can be synthesized through several methods. One common approach involves the nitration of pyrrole using nitric acid in the presence of an acetic anhydride catalyst. This method typically yields a mixture of 2-nitropyrrole and this compound, with the latter being the desired product .
Another method involves the reaction of pyrrole with sodium nitrite and sodium peroxodisulfate in a suitable solvent at temperatures ranging from 60 to 120 degrees Celsius . This method is advantageous due to its simplicity and the availability of raw materials.
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes, which allow for better control over reaction conditions and product purity. These processes typically involve the use of nitric acid and acetic anhydride, with careful monitoring of temperature and reaction time to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3-Nitropyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrrole ring makes it an electron-deficient system, favoring electrophilic substitution reactions.
Nucleophilic Addition: The nitro group can also participate in nucleophilic addition reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Nucleophilic Addition: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Electrophilic Substitution: Halogenated or acylated derivatives of this compound.
Reduction: 3-Aminopyrrole.
Nucleophilic Addition: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
3-Nitropyrrole has several applications in scientific research:
類似化合物との比較
2-Nitropyrrole: Similar to 3-nitropyrrole but with the nitro group at the second position.
5-Nitroindole: Another nitro-substituted heterocycle with applications in DNA sequencing and polymerase chain reaction (PCR) as a universal base.
Pyrrolomycin A, B, and E: Natural nitropyrroles with chlorine substituents, known for their antimicrobial properties.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other nitropyrroles.
特性
IUPAC Name |
3-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNBPNACKZWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208042 | |
| Record name | 3-Nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-94-9 | |
| Record name | 3-Nitropyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





